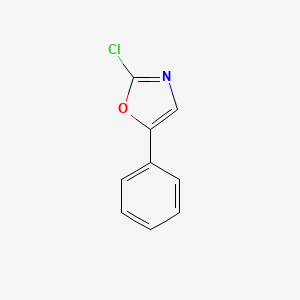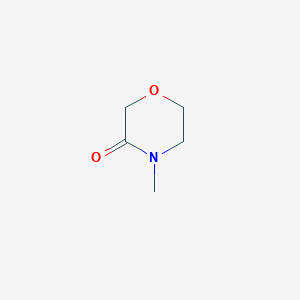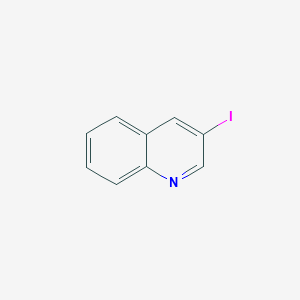
3-ヨードキノリン
概要
説明
3-Iodoquinoline is a derivative of quinoline, which is a nitrogen-containing heterocycle . It is used for research and development purposes .
Synthesis Analysis
Quinoline and its derivatives can be synthesized using various methods. Classical methods such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known protocols used for the construction of the principal quinoline scaffold . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .
Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The presence of an iodine atom in 3-Iodoquinoline allows for functionalities and activities, making it of critical importance for medicinal chemists .
Chemical Reactions Analysis
Various synthesis protocols have been reported for the construction of quinoline and its derivatives . The type of substituents on the 1,2,3-triazole affected the compounds’ activity .
Physical And Chemical Properties Analysis
3-Iodoquinoline is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.
科学的研究の応用
創薬
3-ヨードキノリンは、創薬におけるリード化合物のための重要な足場です . 医薬品化学の分野で重要な役割を果たしています . キノリンとその誘導体は、多様な薬理学的性質を持つことが報告されています .
生物活性化合物の合成
キノリンは、工業的および合成有機化学の分野における汎用性の高い用途により、重要な複素環式化合物となっています . 生物学的および薬理学的に活性なキノリンとそのアナログの合成に使用されています .
有機化学
キノリンは、多くの天然物、医薬品、農薬に見られる重要な複素環式分子です . また、多くの合成分子の合成のための重要な構成ブロックとしても役立ちます .
触媒
官能化キノリンは、触媒として広く使用されています . これらは、さまざまな化学反応に関与し、反応速度を向上させ、より良い収率を提供します。
有機材料
官能化キノリンは、有機材料としても使用されています . これらは、その独特の化学的特性により、さまざまな製品の製造に使用されています。
合成方法
容易に入手可能な2-アミノベンゾフェノンと末端アルキンから、3-ヨードキノリンのワンステップ合成法が開発されました . 反応には、2-アミノベンゾフェノンへの末端アルキンの求核付加、続いて分子内位置選択的ヨード環化が含まれます .
新規化合物の設計と合成
ヨウ素原子を含む新規なカルボキシキノリンファミリーが設計および合成されました . これらの化合物は、トリフルオロ酢酸を効率的な触媒として用いた、ワンポット、ツーコンポーネント技術を利用して製造されました .
工業用途
キノリンは、天然および合成化合物の両方にとって重要なセグメントです . 工業用途の可能性があります 、そしてそのユニークな化学的特性により、さまざまな産業で使用されています。
Safety and Hazards
将来の方向性
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry, and they play a major role in the field of medicinal chemistry . There are societal expectations that chemists should produce greener and more sustainable chemical processes . Therefore, future research may focus on developing more efficient and environmentally friendly synthesis methods for quinoline and its derivatives.
作用機序
Target of Action
Quinoline derivatives are known to have a wide range of biological activities and are often used in drug discovery .
Biochemical Pathways
Quinoline derivatives are known to be involved in various biological and pharmaceutical activities .
Result of Action
Quinoline derivatives are known to have various biological and pharmaceutical activities .
生化学分析
Biochemical Properties
3-Iodoquinoline is involved in various biochemical reactions. It has been reported that 3-Iodoquinoline has photophysicochemical properties and can be used in photodynamic therapy
Cellular Effects
The cellular effects of 3-Iodoquinoline are primarily observed in its potential application in cancer photodynamic therapy . It has been found to exhibit cytotoxic activity against tumor cell lines
Molecular Mechanism
It is known that the iodination occurs in a C3 selective manner for quinolines
Temporal Effects in Laboratory Settings
It is known that the synthesized dyes based on 3-Iodoquinoline have moderate light stability . More studies are needed to understand the product’s stability, degradation, and long-term effects on cellular function.
Metabolic Pathways
It is known that quinoline and its derivatives play a major role in medicinal chemistry
特性
IUPAC Name |
3-iodoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQXBRCPYKGVED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460241 | |
| Record name | 3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79476-07-6 | |
| Record name | 3-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-iodoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic approaches to 3-iodoquinolines?
A1: Several methods exist for synthesizing 3-iodoquinolines. These include:
- Electrophilic Cyclization: This approach utilizes the reaction of 2-aminobenzophenones or N-tosyl-2-propynylamines with iodine sources like I₂, NIS, or ICl, often in the presence of a catalyst. [, , , , , ]
- Tandem Annulation: This copper-catalyzed method involves reacting diaryliodonium salts with nitriles and 1-iodoalkynes. [, ]
- Palladium-Catalyzed Heteroannulation: This route utilizes palladium catalysts to facilitate the reaction between 2-amino-3-iodoquinoline derivatives and internal alkynes. [, ]
- From 2-Aryl-4-chloro-3-iodoquinolines: These versatile substrates can undergo Suzuki-Miyaura coupling followed by transformations to yield 3-iodoquinoline derivatives. [, , , , ]
Q2: Why is 3-iodoquinoline considered a valuable building block in organic synthesis?
A2: The iodine atom at the 3-position exhibits significant reactivity, enabling diverse transformations. 3-iodoquinoline can participate in various palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Stille couplings, allowing for the introduction of aryl, alkynyl, and alkenyl groups, respectively. [, , , ]
Q3: Can you provide examples of how the reactivity of 3-iodoquinoline has been exploited to synthesize other important compounds?
A3: * 2,3-Diarylquinolines: Reacting 2-aryl-4-chloro-3-iodoquinolines with arylboronic acids via Suzuki-Miyaura coupling, followed by methoxide displacement of the chlorine atom, affords 2,3-diaryl-4-methoxyquinolines. [, ]* 2-Perfluoroalkyl Quinolines: Iodocyclization of perfluoroalkyl propargyl imines or amines with appropriate iodine sources produces these valuable derivatives. []* Pyrrolo[2,3-b]quinolines: Palladium-catalyzed heteroannulation of 2-amino-3-iodoquinoline derivatives with internal alkynes provides regioselective access to these compounds. [, ]
Q4: How does the presence of other substituents on the quinoline ring influence the reactivity of the 3-iodo group?
A4: The regioselectivity of reactions involving 3-iodoquinolines can be influenced by the presence and nature of other substituents on the quinoline ring. For example, in Sonogashira cross-coupling reactions of 2-aryl-4-chloro-3-iodoquinoline derivatives with terminal alkynes, the regioselectivity is affected by the substituents on both the aryl ring and the 4-chloro group. []
Q5: What are the potential applications of 3-iodoquinoline derivatives in medicinal chemistry and drug discovery?
A5: 3-iodoquinolines serve as valuable intermediates in synthesizing biologically active molecules. For instance, they are used to prepare quinoline-8-carboxamides, a novel class of poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [] PARP-1 inhibitors show promise in various therapeutic areas, including cancer treatment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

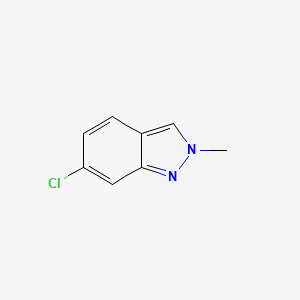

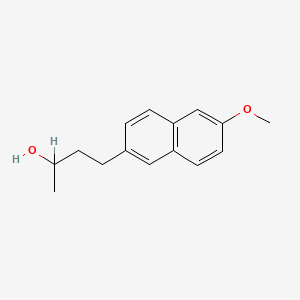

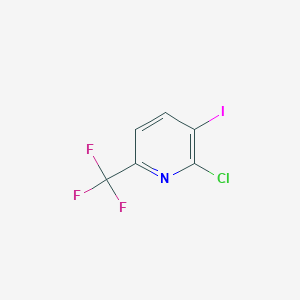


rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
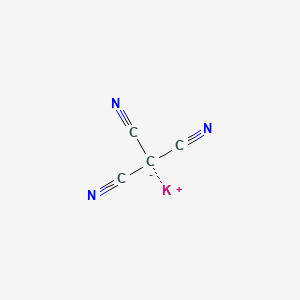
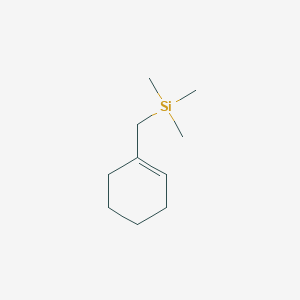
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1589656.png)
